Welcome to the BenchChem Online Store!
molecular formula C11H10O3 B184901 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 4115-76-8

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184901
M. Wt: 190.19 g/mol
InChI Key: MVMMGVPSTRNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06177424B1

Procedure details

4,8-Dimethyl-7-hydroxycoumarin (7.50 g, 39.4 mmoles) was dissolved in 75 ml concentrated sulfuric acid at room temperature and chilled to −20° C. before the addition of chilled nitrating mixture (3 ml concentrated nitric acid added to 9 ml concentrated sulfuric acid). Stirring was continued for three hours at −20° C. with the mixture allowed to warm before pouring into ice. Bright yellow crystals were filtered, washed with water and dried to recover 7.50 g (81% yield). The product was recrystallized from ethanol to give yellow green crystals: mp 229.5-231.5° C.; 1H-nmr (dimethyl sulfoxide-d6):δ 2.29 (s, 3H), 2.41 (s, 3H), 6.37 (s, 1H), 8.19 (s, 1H), 11.30 (s, 1H); 13C-nmr (dimethyl sulfoxide-d6):δ 8.8, 18.0, 112.4, 112.9, 115.1, 119.9, 132.8, 152.9, 154.2, 155.1, 159.0; ms: (EI) m/z (relative intensity) 236 (M+, 23), 235 (M+, base) 207 (84), 77 (30).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 84 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:9]1[CH:10]=[C:11]2[C:6](=[C:7]([CH3:13])[C:8]=1[OH:12])[O:5][C:4](=[O:14])[CH:3]=[C:2]2[CH3:1])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
9 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
( 84 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
ADDITION
Type
ADDITION
Details
before pouring into ice
FILTRATION
Type
FILTRATION
Details
Bright yellow crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to recover 7.50 g (81% yield)
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give yellow green crystals

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(=CC(OC2=C(C1O)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.